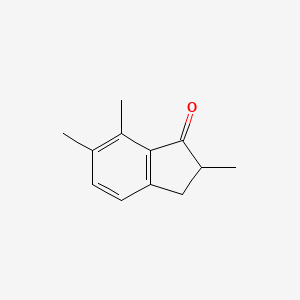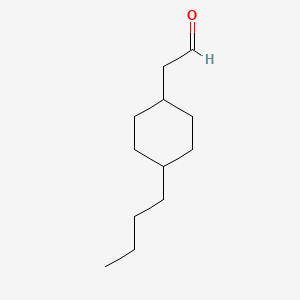
(4-Butylcyclohexyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Butylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of (4-Butylcyclohexyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-butylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the starting material is subjected to controlled oxidation conditions to produce the aldehyde in high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to (4-Butylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to (4-Butylcyclohexyl)methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Condensation: Sodium hydroxide, potassium hydroxide.
Major Products:
Oxidation: (4-Butylcyclohexyl)acetic acid.
Reduction: (4-Butylcyclohexyl)methanol.
Condensation: β-Hydroxy aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
(4-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of (4-Butylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. Aldehydes are electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to various biological effects, including enzyme inhibition and DNA damage. The compound’s molecular targets and pathways are still under investigation, but its electrophilic nature is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
(4-Butylcyclohexyl)acetic acid: This compound is the oxidized form of (4-Butylcyclohexyl)acetaldehyde and shares similar structural features.
(4-Butylcyclohexyl)methanol: This is the reduced form of this compound and is used in similar applications.
Uniqueness: this compound is unique due to its specific reactivity as an aldehyde, which allows it to participate in a variety of chemical reactions that are not possible with its oxidized or reduced forms. Its ability to undergo condensation reactions and form complex organic structures makes it valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1184842-82-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-(4-butylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
KUXPAAMQBMSTLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

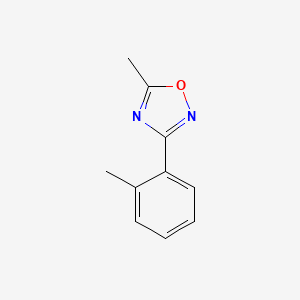
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
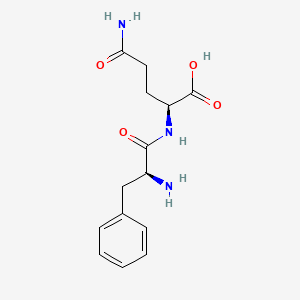
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
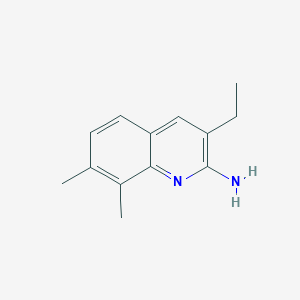
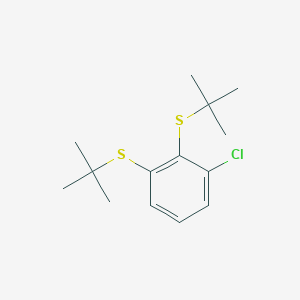
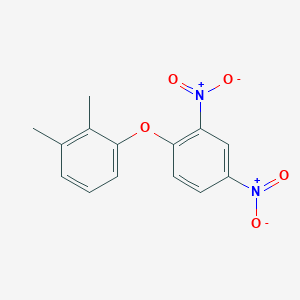
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
